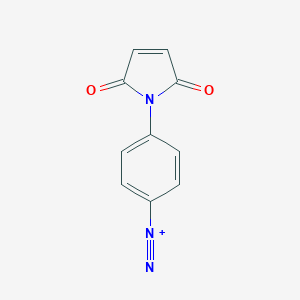

N-(4-Diazophenyl)maleimide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

104332-69-6 |

|---|---|

Molecular Formula |

C10H6N3O2+ |

Molecular Weight |

200.17 g/mol |

IUPAC Name |

4-(2,5-dioxopyrrol-1-yl)benzenediazonium |

InChI |

InChI=1S/C10H6N3O2/c11-12-7-1-3-8(4-2-7)13-9(14)5-6-10(13)15/h1-6H/q+1 |

InChI Key |

ZLANMTTYEJHZIE-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1[N+]#N)N2C(=O)C=CC2=O |

Canonical SMILES |

C1=CC(=CC=C1[N+]#N)N2C(=O)C=CC2=O |

Other CAS No. |

104332-69-6 |

Synonyms |

N-(4-diazophenyl)maleimide |

Origin of Product |

United States |

Historical Context and Evolution of Aryl Diazonium Maleimide Chemistry

The foundation of the chemistry involving the diazonium group was laid in 1858 by Peter Griess, who first reported the synthesis and reactivity of aryl diazonium salts. ijprajournal.com These compounds, characterized by the -N₂⁺ functional group, were initially pivotal in the dye and pigment industry due to their role in azo coupling reactions. ijprajournal.com Over the decades, the synthetic utility of aryl diazonium salts has expanded dramatically, establishing them as versatile building blocks in organic synthesis. sci-hub.senih.gov They can serve as precursors to a wide array of functional groups and are instrumental in forming carbon-carbon and carbon-heteroatom bonds through reactions involving radical intermediates or transition-metal catalysis. sci-hub.senih.gov

The evolution towards aryl diazonium maleimide (B117702) chemistry represents a strategic convergence of two distinct but highly useful chemical entities. Maleimides, with their α,β-unsaturated carbonyl system, have long been employed in bioconjugation, famously reacting with thiol groups of cysteine residues in proteins via a Michael addition mechanism. researchgate.netnih.gov The deliberate synthesis of molecules incorporating both a diazonium group and a maleimide moiety, such as N-(4-Diazophenyl)maleimide, was a significant advancement. This created a powerful class of heterobifunctional linkers, enabling researchers to first engage one part of the molecule in a specific chemical transformation (e.g., surface grafting via the diazonium group) and then utilize the other part (the maleimide) for a subsequent, orthogonal reaction (e.g., immobilizing a biomolecule). researchgate.netnih.gov

Significance of the Conjugated Diazonium Maleimide Moiety in Molecular Design

The molecular architecture of N-(4-Diazophenyl)maleimide, featuring a diazonium group and a maleimide (B117702) ring connected by a phenyl group, provides a unique set of reactive properties that are highly significant in molecular design. The conjugation between the phenyl ring and the maleimide's double bond influences the electronic properties and reactivity of the molecule. researchgate.net The key to its utility lies in the distinct and controllable reactivity of its two functional ends.

The maleimide group serves as a highly selective electrophile. It is particularly known for its efficient and often rapid reaction with nucleophilic sulfhydryl groups (thiols), found in cysteine residues of proteins and peptides, to form stable thioether bonds. ontosight.ainih.gov This thiol-maleimide Michael addition is a cornerstone of bioconjugation chemistry, allowing for the specific attachment of labels, drugs, or other molecules to proteins under mild, aqueous conditions. nih.gov

The diazonium group offers a different, yet equally powerful, mode of reactivity. It can be reduced, often electrochemically or through interaction with an electron-rich surface, to generate a highly reactive aryl radical. rsc.org This radical can then form a covalent bond with a wide variety of surfaces, including carbon, gold, and silicon, making it an excellent tool for surface functionalization. researchgate.netnih.govrsc.org This process, known as electrografting, creates robust, covalently attached organic layers. researchgate.net Alternatively, the diazonium salt can act as an electrophile in azo coupling reactions, particularly with activated aromatic rings like the phenol (B47542) side chain of tyrosine residues. acs.org

This dual functionality allows for a modular approach in complex molecular assemblies. For instance, the diazonium end can be used to anchor the molecule to a solid support, presenting the maleimide group for the subsequent capture of a thiol-containing biomolecule. researchgate.netnih.gov This strategy is fundamental in the design of biosensors, custom functionalized materials, and bioelectronic devices. nih.govrsc.org

| Functional Moiety | Type of Reaction | Reacts With | Application Examples |

| Maleimide | Michael Addition | Thiol groups (e.g., Cysteine) | Bioconjugation, Protein Labeling ontosight.ainih.gov |

| Diazonium | Radical Addition (via reduction) | Carbon, Gold, Silicon Surfaces | Surface Functionalization, Electrode Modification researchgate.netnih.govrsc.org |

| Diazonium | Electrophilic Aromatic Substitution (Azo Coupling) | Activated Aromatics (e.g., Tyrosine) | Bioconjugation, Dye Synthesis acs.org |

Interdisciplinary Research Landscape of N 4 Diazophenyl Maleimide

Synthetic Pathways to N-(4-Aminophenyl)maleimide Precursors

The creation of N-(4-aminophenyl)maleimide is typically achieved through a two-step sequence involving an initial amidation reaction to form an N-arylmaleamic acid, followed by a cyclodehydration step to close the maleimide (B117702) ring. google.com

The first step in synthesizing the precursor involves the reaction of a primary aromatic amine with maleic anhydride (B1165640). google.com This reaction forms an N-substituted maleamic acid intermediate. The choice of the starting amine determines the subsequent steps.

One direct approach utilizes p-phenylenediamine (B122844). The reaction of p-phenylenediamine with an equimolar amount of maleic anhydride in a suitable solvent like tetrahydrofuran (B95107) results in the formation of 4-aminomaleanilic acid. umich.edu This method directly incorporates the necessary amino group for the final diazotization step. A detailed example of this reaction reported a 95% theoretical yield of 4-aminomaleanilic acid as a bright orange powder. umich.edu

Alternatively, 4-nitroaniline (B120555) can be used as the starting material. atlantis-press.comatlantis-press.com Its reaction with maleic anhydride yields N-(4-nitrophenyl)maleamic acid. atlantis-press.com This intermediate must then undergo a reduction of the nitro group to an amino group to form N-(4-aminophenyl)maleimide. This reduction is often accomplished using agents like sodium dithionite. umich.edu

The general reaction scheme is the nucleophilic attack of the amine on one of the carbonyl carbons of the maleic anhydride, leading to the opening of the anhydride ring to form the corresponding maleamic acid. This amidation is typically high-yielding and proceeds under mild conditions. google.com

The second step is the intramolecular cyclodehydration of the N-substituted maleamic acid to form the stable five-membered maleimide ring. google.comrsc.org This process involves the removal of a water molecule from the maleamic acid intermediate. Several methods and reagents can be employed for this critical transformation.

A common laboratory method involves using a chemical dehydrating agent such as acetic anhydride, often in the presence of a catalyst like anhydrous sodium acetate. google.comrsc.org The reaction mixture is typically heated to facilitate the cyclization. rsc.org Other powerful dehydrating agents include polyphosphoric acid, which has been used to convert 4-aminomaleanilic acid by heating at high temperatures (e.g., 140-145°C). umich.edu

Alternative reagents have been explored to achieve cyclodehydration under milder conditions or with improved efficiency. These include:

Trifluoroacetic anhydride : This reagent can promote cyclodehydration, sometimes leading to the formation of isomaleimide as a kinetic product, which can then be rearranged to the more stable maleimide. researchgate.netlew.ro

Propanephosphonic acid anhydride (T3P®) : This has been proposed as an environmentally benign and efficient reagent for the cyclodehydration of maleamic acids. tandfonline.com

Carbodiimides : Reagents like N,N′-dicyclohexylcarbodiimide (DCC) are also effective in promoting the dehydration of N-substituted maleamic acids. researchgate.net

In some procedures, the synthesis of N-arylmaleimides is conducted as a one-pot reaction where the N-arylmaleamic acid is formed and then cyclized in the same reaction vessel without isolation. For instance, reacting an amine with maleic anhydride in a high-boiling solvent like glacial acetic acid and heating to reflux can directly yield the N-substituted maleimide. researchgate.netanalis.com.my Thermal cyclodehydration without a chemical agent is also possible but often requires high temperatures that risk polymerization of the product. google.com

The table below summarizes various cyclodehydration methods and conditions found in the literature for forming N-substituted maleimides from their corresponding maleamic acids.

Diazotization Strategies for N-(4-Aminophenyl)maleimide Conversion

Once the N-(4-aminophenyl)maleimide precursor has been synthesized and purified, the final step is the conversion of its primary aromatic amine group into a diazonium salt. numberanalytics.com This is a classic reaction in organic chemistry, but one that requires careful control to ensure high yield and stability of the product. numberanalytics.com

The diazotization reaction involves treating the primary aromatic amine, N-(4-aminophenyl)maleimide, with a nitrosating agent in the presence of a strong acid. numberanalytics.comnumberanalytics.com The most common nitrosating agent is sodium nitrite (B80452) (NaNO₂). numberanalytics.com

The reaction mechanism begins with the protonation of nitrous acid (formed in situ from sodium nitrite and the strong acid) to generate the nitrosonium ion (NO⁺), which is a potent electrophile. The amino group of N-(4-aminophenyl)maleimide then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the aryl diazonium ion (-N₂⁺). njit.edu

The resulting this compound is a versatile intermediate. numberanalytics.com The diazonium group is an excellent leaving group (as N₂ gas) and can be replaced in a variety of substitution reactions. It can also participate in coupling reactions with electron-rich aromatic compounds to form azo compounds. numberanalytics.comnjit.edu

A key aspect of this process is the stability of the resulting diazonium salt. Aryl diazonium salts are notably more stable than their aliphatic counterparts, especially at low temperatures. scispace.com To enhance stability for isolation or further use, the counter-ion is important. While chloride (from HCl) is common, counter-ions like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻) can form more stable, sometimes isolable, diazonium salts. numberanalytics.comresearchgate.net

The success of the diazotization reaction is highly dependent on the optimization of several key reaction parameters to maximize the yield of the diazonium salt and minimize its decomposition. numberanalytics.com

Temperature: This is one of the most critical factors. Diazotization reactions are typically carried out at low temperatures, generally between 0 and 5 °C. numberanalytics.comscispace.com This is because aryl diazonium salts, while relatively stable, can decompose upon warming, which can lead to the formation of phenols and other byproducts. numberanalytics.comnumberanalytics.com Maintaining the reaction in an ice bath is standard practice. umich.edu

pH and Acid Choice: The reaction is performed in a strongly acidic medium. numberanalytics.com The acid serves to generate nitrous acid from the nitrite salt and to prevent the newly formed diazonium salt from coupling with the unreacted primary amine. numberanalytics.com The optimal pH is typically in the range of 1-3. numberanalytics.com Hydrochloric acid is commonly used, but other strong acids like sulfuric acid or tetrafluoroboric acid can also be employed. numberanalytics.comnjit.eduresearchgate.net The choice of acid can influence the stability and reactivity of the final diazonium salt. numberanalytics.com

Reagent Concentration and Addition: The concentration of reactants can affect the reaction rate and yield. numberanalytics.com It is common practice to dissolve the amine (N-(4-aminophenyl)maleimide) in the strong acid first, cool the solution, and then add an aqueous solution of sodium nitrite slowly or portion-wise. umich.edu This controlled addition helps to manage the exothermic nature of the reaction and prevent a localized excess of nitrous acid, which can lead to side reactions. scispace.com A slight excess of the nitrosating agent is sometimes used to ensure complete conversion of the amine. scispace.com

The table below outlines the key parameters that are typically optimized for diazotization reactions.

Reactivity of the Diazonium Group

The diazonium group (-N₂⁺) is a highly reactive functional group that can undergo various chemical transformations, including photochemical decomposition, electrochemical reduction, and nucleophilic substitution. These reactions are central to the utility of DPM in creating covalent linkages to surfaces and other molecules.

Photochemical Decomposition and Reactive Intermediate Generation

The diazo group in this compound is photosensitive and can decompose upon irradiation with light of an appropriate wavelength. ontosight.ai This photochemical decomposition leads to the release of dinitrogen gas (N₂) and the formation of a highly reactive aryl radical intermediate. d-nb.info This process is a key principle in photoaffinity labeling, where the generated reactive species can form covalent bonds with nearby molecules, such as proteins and nucleic acids. ontosight.ai

The general mechanism for the photochemical decomposition can be represented as follows:

Ar-N₂⁺ --(hν)--> [Ar·]⁺ + N₂

Where 'Ar' represents the phenylmaleimide core. The resulting aryl radical is highly reactive and can participate in various subsequent reactions, including hydrogen abstraction or insertion into C-H bonds, leading to stable covalent adducts. This property makes DPM a useful tool for probing molecular interactions and for light-induced surface modification. ontosight.ai

Electrochemical Reduction Mechanisms for Surface Grafting

The electrochemical reduction of aryldiazonium salts is a versatile method for modifying the surfaces of various materials, including metals like gold and carbon, as well as semiconductors. researchgate.netacs.orgresearchgate.netresearchgate.net This process involves the transfer of an electron to the diazonium cation, leading to the release of a nitrogen molecule and the formation of a reactive aryl radical. d-nb.infoimist.ma This radical then covalently bonds to the electrode surface, forming a stable organic layer. acs.orgimist.ma

The mechanism of electrografting can be influenced by factors such as the concentration of the diazonium salt and the electrode potential relative to the potential of zero charge (pzc). d-nb.info At higher concentrations, an inner-sphere electron transfer mechanism may dominate, where the diazonium molecule first adsorbs onto the surface before reduction. d-nb.info Conversely, at lower concentrations, an outer-sphere electron transfer mechanism may be more prevalent. d-nb.info

Studies have demonstrated the successful electrodeposition of this compound tetrafluoroborate on gold and carbon electrodes. researchgate.netscience.gov The thickness of the resulting film can be controlled by adjusting the electrodeposition conditions, allowing for the formation of anything from submonolayers to multilayers. researchgate.netscience.govresearchgate.net These maleimide-functionalized surfaces can then be used for the subsequent immobilization of biomolecules containing thiol groups. researchgate.netresearchgate.net

Key Findings from Electrochemical Studies:

| Electrode Material | DPM Derivative | Key Observation | Reference |

| Glassy Carbon, Gold | This compound tetrafluoroborate | Controlled film thickness from submonolayer to multilayer. | researchgate.net |

| Silicon (p-Si-H (111)) | 4-nitrobenzenediazonium tetrafluoroborate | Grafting confirmed by a cathodic peak around -0.1V/SCE. | imist.ma |

| Glassy Carbon | 4-nitrophenyl diazonium | 84% of generated radicals react with the surface. | acs.org |

Nucleophilic Substitution Reactions Involving Diazonium Displacement

The diazonium group is an excellent leaving group, readily displaced by a variety of nucleophiles. This reactivity allows for the synthesis of a wide range of substituted aromatic compounds. While direct nucleophilic substitution on the aromatic ring of DPM itself is less commonly exploited for its primary applications, the principles of diazonium chemistry allow for its synthesis from a corresponding aniline (B41778) precursor.

The synthesis of this compound typically involves the diazotization of N-(4-aminophenyl)maleimide. umich.edu This reaction is carried out by treating the aromatic amine with nitrous acid, which is usually generated in situ from sodium nitrite and a strong acid. wikipedia.org The resulting diazonium salt is often used directly in subsequent reactions.

Furthermore, the diazonium group can be displaced by various nucleophiles in what are known as Sandmeyer-type reactions, although this is more relevant to the synthesis of precursors or derivatives rather than the direct application of DPM. For instance, diazonium salts can be converted to aryl halides, cyanides, or other functional groups.

Electrophilic Aromatic Substitution: Azo Coupling Reactions

Aryldiazonium cations are weak electrophiles and can react with activated aromatic compounds in electrophilic aromatic substitution reactions to form azo compounds. wikipedia.org This reaction, known as azo coupling, is the basis for the formation of a large class of dyes. wikipedia.org The coupling partner is typically a phenol (B47542), a naphthol, an aniline, or another electron-rich aromatic compound. wikipedia.org

In the context of this compound, the diazonium group can react with suitable coupling partners. For example, it can be used to label proteins containing accessible tyrosine or histidine residues through azo coupling. wikipedia.org This reaction typically proceeds at the para position of the activated ring unless it is already substituted, in which case ortho coupling may occur. wikipedia.org The resulting azo linkage creates a stable, colored adduct, which can be useful for detection and quantification. nih.gov

A heterobifunctional cross-linking agent, N-[beta-(4-diazophenyl)ethyl]maleimide (DPEM), which has a similar reactive profile, has been used to couple antibodies to enzymes. sigmaaldrich.com The antibody was first modified through an azo-coupling reaction with DPEM to introduce maleimide groups. sigmaaldrich.com

Reactivity of the Maleimide Moiety

The maleimide group is a key functional group in bioconjugation chemistry, known for its high reactivity and selectivity towards sulfhydryl (thiol) groups.

Thiol-Michael Addition Mechanisms with Sulfhydryl Groups

The maleimide group readily reacts with sulfhydryl groups (–SH), such as those found in the amino acid cysteine, via a Michael-type addition reaction. thermofisher.comnih.gov This reaction, often referred to as a thiol-Michael addition, forms a stable, covalent thioether linkage. thermofisher.com The reaction is highly efficient and proceeds under mild conditions, typically at a pH range of 6.5 to 7.5. thermofisher.com

The mechanism involves the nucleophilic attack of the thiolate anion on one of the activated double bonds of the maleimide ring. The reaction is significantly influenced by pH, as a more alkaline environment increases the concentration of the more nucleophilic thiolate anion. mdpi.com However, at pH values above 8.5, the maleimide group can also react with primary amines and is more susceptible to hydrolysis into a non-reactive maleamic acid. thermofisher.com

This specific reactivity makes maleimides, including DPM, excellent reagents for selectively modifying proteins at cysteine residues. tocris.combiotium.com The resulting thioether bond is stable and not easily cleaved by reducing agents. thermofisher.com The kinetics of the thiol-maleimide reaction can be controlled to ensure homogeneous product formation, which is particularly important in the formation of hydrogels for biomedical applications. nih.gov

Factors Influencing Thiol-Michael Addition:

| Factor | Effect on Reaction | Reference |

| pH | Optimal between 6.5-7.5; higher pH increases rate but also hydrolysis. | thermofisher.com |

| Solvent | Polar aprotic solvents like DMF and DMSO can accelerate the reaction. | mdpi.com |

| Steric Hindrance | Increased steric bulk around the thiol can decrease the reaction rate. | mdpi.com |

Diels-Alder Cycloaddition Reactions with Dienes

The maleimide group within this compound serves as a potent dienophile in [4+2] Diels-Alder cycloaddition reactions, a cornerstone of organic synthesis for forming six-membered rings. wikipedia.org While specific kinetic studies on this compound are not extensively documented, the reactivity of its maleimide core can be understood from studies on analogous N-aryl maleimides. These reactions are highly valued for their efficiency and stereoselectivity. wikipedia.orgnih.gov

The reaction typically involves the concerted cycloaddition of the maleimide's carbon-carbon double bond with a conjugated diene. wikipedia.org Common dienes used in conjunction with maleimide dienophiles include furan, cyclopentadiene, and anthracene (B1667546) derivatives. nih.govresearchgate.netrug.nl For instance, the reaction between N-phenylmaleimide and buta-1,3-diene, generated in situ from 3-sulfolene, proceeds efficiently under reflux in toluene (B28343) to yield the corresponding cyclohexene (B86901) dicarboximide adduct. rsc.org

The kinetics and reversibility of the Diels-Alder reaction are highly dependent on the specific diene-dienophile pair and the reaction temperature. nih.gov The furan-maleimide adduct, for example, is known for its thermal reversibility, where the forward cycloaddition occurs at lower temperatures, and the retro-Diels-Alder reaction is favored at elevated temperatures. nih.gov This reversibility is a key feature in developing self-healing materials and dynamic polymer networks. In contrast, the anthracene-maleimide adduct is more thermally stable, with the forward reaction typically occurring around 125°C. rug.nl The reactivity of these systems highlights the potential of this compound to participate in such thermally controlled cycloadditions, enabling its incorporation into complex, stimuli-responsive materials.

Table 1: Representative Diene-Maleimide Pairs in Diels-Alder Reactions

| Diene | Dienophile | Typical Reaction Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Furan | N-Phenylmaleimide | 40°C, Dichloromethane | Thermally Reversible | nih.gov |

| Buta-1,3-diene | N-Phenylmaleimide | >120°C, Toluene | In situ diene generation | rsc.org |

| Anthracene | Maleimides | ~125°C | High thermal stability of adduct | rug.nl |

Homopolymerization Pathways of the Maleimide Unit

The maleimide functionality of this compound can undergo homopolymerization through its vinylene group (the C=C double bond within the maleimide ring). actascientific.com This process is typically initiated by free-radical or anionic mechanisms, leading to polymers with high thermal stability. actascientific.com Research on structurally similar N-aryl maleimides provides insight into the expected polymerization behavior.

For example, the free-radical homopolymerization of compounds like N-[(4-nitro phenyl) amino] maleimide and N-(4-chloro-2-nitro-phenyl)maleimide has been successfully carried out using initiators such as azobisisobutyronitrile (AIBN) in solvents like tetrahydrofuran (THF). researchgate.net Similarly, the homopolymerization of N-4-azodiphenylmaleimide (an azo analog, not a diazonium salt) proceeds under similar free-radical conditions. researchgate.net The resulting polymers generally exhibit high thermal stability, with decomposition temperatures often increasing with the incorporation of the maleimide monomer. researchgate.net

The steric and electronic properties of the N-aryl substituent can significantly influence the polymerization process. For instance, studies on N-(ethoxycarbonylphenyl)maleimides have shown that the position of the substituent group affects polymer yield, which is attributed to steric hindrance during the propagation step. researchgate.net This suggests that the diazonium group in this compound would likewise influence its polymerization kinetics and the properties of the resulting homopolymer.

Copolymerization Kinetics and Mechanisms with Co-monomers

This compound is a candidate for free-radical copolymerization with various vinyl co-monomers, such as styrene (B11656) (ST) and methyl methacrylate (B99206) (MMA). The maleimide unit's tendency to participate in such reactions allows for the synthesis of copolymers with tailored properties. The kinetics of these copolymerizations are often analyzed by determining the monomer reactivity ratios (r₁ and r₂), which describe the relative tendency of a growing polymer chain to add a monomer of its own kind versus the co-monomer. researchgate.net

Studies on analogous N-aryl maleimides reveal a strong tendency towards alternating copolymerization with electron-donor monomers. kpi.uacmu.edu For example, in the copolymerization of N-phenylmaleimide (M₁) with styrene (M₂), the reactivity ratios were found to be very low (r₁ = 0.0325 and r₂ = 0.0524), indicating that each radical species preferentially reacts with the other monomer, leading to a predominantly alternating polymer structure. cmu.edu This behavior is often attributed to the formation of a charge-transfer complex between the electron-poor maleimide and the electron-rich co-monomer. cmu.edu

The photo-induced copolymerization of N-substituted maleimides with electron-donor monomers like vinyl ethers can proceed rapidly without a photoinitiator, forming alternating copolymers. kpi.ua The initiation mechanism is believed to involve hydrogen abstraction by the excited maleimide group. kpi.ua

Table 2: Monomer Reactivity Ratios for Copolymerization of N-Aryl Maleimides (M₁) with Vinyl Monomers (M₂) *

| N-Aryl Maleimide (M₁) | Co-monomer (M₂) | r₁ | r₂ | System Tendency | Reference |

|---|---|---|---|---|---|

| N-Phenylmaleimide | Styrene | 0.0325 | 0.0524 | Alternating | cmu.edu |

| N-4-Azodiphenylmaleimide | Methyl Methacrylate | 0.16 | 0.63 | Random/Alternating | researchgate.net |

| N-4-Azodiphenylmaleimide | Styrene | 0.26 | 0.25 | Alternating | researchgate.net |

| N-(4-Carboxyphenyl)maleimide | Styrene | 0.08 | 0.22 | Alternating | researchgate.net |

| N-(4-Carboxyphenyl)maleimide | Methyl Methacrylate | 0.26 | 2.51 | Random | researchgate.net |

*Data is for structurally similar compounds to illustrate the typical reactivity of the N-aryl maleimide unit.

Orthogonal and Synergistic Reactivity in Bifunctional Contexts

The true synthetic power of this compound lies in the distinct and controllable reactivity of its two functional groups. The diazonium salt and the maleimide ring can be addressed with high selectivity, enabling orthogonal and sequential functionalization strategies for creating advanced materials and complex molecular architectures.

Chemoselective Functionalization Strategies

Chemoselectivity allows one functional group to react while the other remains intact for a subsequent transformation. This compound is an exemplary bifunctional molecule for such strategies.

The diazonium group is most commonly used for surface grafting. nih.gov It can be electrochemically reduced or spontaneously react with various surfaces, including gold, carbon, and graphene, to form stable, covalent aryl-surface bonds. nih.govscience.govsemanticscholar.org This process leaves the maleimide functionality presented outwards from the surface, creating a "maleimide-active" interface. nih.gov This active surface is then available for a second, highly specific reaction. The maleimide group is an excellent Michael acceptor and readily undergoes nucleophilic addition with thiol (-SH) groups from molecules like cysteine-containing peptides, proteins, or thiol-modified ferrocene. nih.govresearchgate.net This two-step process demonstrates perfect chemoselectivity: the diazonium group reacts with the substrate, while the maleimide group is reserved for a specific conjugation step. nih.gov

Conversely, the reactivity can be inverted. In a key example, the maleimide group was first reacted with the sulfur-rich surface of molybdenum disulfide (MoS₂) under non-aqueous conditions where the diazonium group is stable. semanticscholar.org The resulting MoS₂ flakes, now functionalized with pendant diazonium salts, could then be reacted with a separate material like graphene. semanticscholar.org The choice of solvent plays a critical role in activating a specific part of the molecule for covalent anchoring. semanticscholar.org Furthermore, the diazo group is photosensitive and can be used for photochemical cross-linking upon irradiation, a reaction pathway orthogonal to the thiol-reactivity of the maleimide. ontosight.ai

Sequential Reaction Control for Complex Architectures

By controlling the reaction sequence, this compound serves as a molecular linker for the programmed assembly of complex, multi-component systems. The chemoselective strategies described above are the building blocks for these sequential processes.

A prime example is the construction of 2D-2D covalent heterostructures. semanticscholar.org The sequential process involved:

First Reaction: Covalent functionalization of exfoliated MoS₂ flakes with this compound via the maleimide group.

Second Reaction: Anchoring of the functionalized MoS₂ (f-MoS₂) onto a graphene field-effect transistor (FET) device via the diazonium group. semanticscholar.org

This sequential control allowed for the precise, covalent connection of two distinct 2D materials, creating a novel electronic device whose properties were dominated by the chemical interface. semanticscholar.org

Similarly, the creation of biosensors and bio-active surfaces follows a sequential pathway. nih.govnih.gov

Surface Grafting: this compound is first immobilized onto a gold or carbon electrode via the diazonium group. nih.govscience.gov

Bioconjugation: The exposed maleimide groups on the electrode surface are then used to covalently capture thiol-containing biomolecules, such as the redox-active protein cytochrome c, or specific DNA strands. nih.govnih.gov

This controlled, stepwise approach is fundamental to building sophisticated bioelectronic devices, protein microarrays, and functional soft materials where the spatial arrangement of components is critical. nih.govnih.gov

Advanced Functionalization and Bioconjugation Strategies Utilizing N 4 Diazophenyl Maleimide

Surface Functionalization Methodologies

The diazonium function of N-(4-Diazophenyl)maleimide enables the robust modification of various conductive and semiconductive surfaces. This process, known as electrografting or electrodeposition, leverages the electrochemical reduction of the diazonium salt. Upon reduction, the diazonium group releases dinitrogen gas and generates a highly reactive aryl radical. This radical species then forms a stable, covalent bond with the substrate material, resulting in the formation of a dense, pinhole-free organic layer.

Electrodeposition on Conductive Substrates (e.g., Gold, Carbon, Graphene)

The electrodeposition of this compound tetrafluoroborate (B81430) has been successfully demonstrated on conductive substrates like gold (Au) and various forms of carbon, including glassy carbon and graphene. science.gov The process involves applying an electrical potential to the substrate while it is immersed in a solution containing the diazonium salt. The aryl radicals generated in situ react rapidly with the surface atoms.

On Gold and Carbon: Studies have characterized the resulting phenylmaleimide (B3051593) films on gold and carbon electrodes using techniques such as voltammetry, grazing angle FTIR, and ellipsometry. science.gov These analyses confirm the covalent attachment of the organic layer to the substrate. The process effectively modifies the electrochemical properties of the surface, creating a functional platform for further chemical reactions.

On Graphene: While direct studies on this compound are specific, the principle of electrochemical exfoliation and subsequent functionalization is well-established for graphene. nih.gov The electrografting of diazonium salts provides a general and effective method for modifying graphene surfaces, which can then be used in composite materials or as platforms for biosensors. nih.gov

The covalent bond formed between the phenyl group and the substrate (e.g., Au-C or C-C) ensures the high stability of the functionalized layer, which is crucial for the development of robust sensors, assays, and electronic devices.

Covalent Grafting for Controlled Film Thickness and Architecture

A significant advantage of the electrochemical grafting of diazonium salts is the ability to control the thickness and architecture of the resulting organic film. science.govnih.govresearchgate.net The film thickness can be precisely tuned by adjusting key electrochemical parameters.

Control Mechanisms: The thickness of the grafted layer, ranging from a submonolayer to a multilayer film, can be controlled by varying the number of potential cycles in cyclic voltammetry, the concentration of the diazonium salt, or the duration of the electrodeposition process. science.govnih.govresearchgate.net This control allows for the creation of surfaces with tailored properties.

Film Architecture: The spontaneous reaction of the aryl radicals can lead to the formation of dense, multilayered polyphenylene films with maleimide (B117702) groups exposed at the surface. nih.govresearchgate.net This architecture provides a high density of reactive sites for subsequent immobilization steps. The resulting films are typically dense and cover the surface uniformly. nih.gov

| Parameter | Control Method | Outcome | Reference |

| Film Thickness | Varying the number of potential cycles during electrodeposition. | Control from submonolayer to multilayer coverage. | science.govresearchgate.net |

| Film Thickness | Adjusting the reaction time. | Direct correlation between time and film thickness. | nih.gov |

| Film Density | Inherent nature of aryl radical polymerization. | Formation of dense, uniform films that completely cover the substrate. | nih.gov |

Preparation of Maleimide-Functionalized Platforms for Subsequent Biomolecular Immobilization

Once a surface is modified with a phenylmaleimide layer, it becomes an activated platform ready for the immobilization of biomolecules. science.govnih.gov The maleimide group is a highly selective Michael acceptor that reacts efficiently with sulfhydryl (thiol) groups under mild, physiological conditions to form a stable thioether bond. mdpi.com

This reactivity is particularly useful for immobilizing proteins and peptides, which often contain cysteine residues with accessible thiol groups. The process is straightforward: the maleimide-functionalized substrate is incubated with a solution containing the thiol-bearing biomolecule. This method has been used to functionalize electrodes with redox-active proteins like cytochrome c, demonstrating the utility of these platforms in bioelectronics. science.gov The resulting immobilized biomolecules largely retain their native structure and function, which is critical for applications in diagnostics, biocatalysis, and drug discovery. mdpi.com

Biomolecular Conjugation Techniques

Beyond surface modification, this compound and its derivatives are powerful heterobifunctional reagents for conjugating different biomolecules to each other in solution. The strategy typically involves a two-step process that leverages the distinct reactivities of the diazonium and maleimide groups.

Site-Specific Protein Modification and Cross-linking Investigations

The maleimide moiety enables the site-specific modification of proteins at cysteine residues. frontiersin.org Because cysteine is a relatively rare amino acid, its targeting allows for a high degree of control over the conjugation site, which is often difficult to achieve when targeting more abundant residues like lysine. frontiersin.org This site-specificity is crucial for preserving the protein's biological activity and for creating well-defined bioconjugates. frontiersin.org

Recent advancements have led to novel strategies for installing aryl diazonium functionality onto proteins in a site-selective manner. One such method uses a maleimide-functionalized triazabutadiene, which is stable in aqueous solutions. nih.gov This reagent first reacts with a surface-exposed cysteine residue via its maleimide group. Subsequently, UV photoactivation releases a highly reactive aryl diazonium cation under neutral pH conditions, which can then react with electron-rich amino acid residues (e.g., tyrosine, histidine) on a nearby interacting protein. nih.gov This photo-activated cross-linking approach is a powerful tool for capturing and identifying transient protein-protein interactions. nih.govfenyolab.org

Enzyme and Antibody Conjugation for Bioanalytical Assay Development

A primary application of diazonium-maleimide linkers is the creation of enzyme-antibody conjugates for use in bioanalytical assays, such as enzyme immunoassays (EIAs). nih.govnih.gov A derivative, N-[beta-(4-diazophenyl)ethyl]maleimide (DPEM), has been effectively used for this purpose. nih.govnih.gov

The conjugation process is sequential:

Azo-Coupling to the Antibody: The diazonium group of DPEM is first reacted with an antibody. This reaction, known as azo-coupling, targets electron-rich amino acid residues like tyrosine and histidine, introducing maleimide groups onto the antibody molecule. nih.gov

Conjugation to the Enzyme: After removing the excess DPEM, the maleimide-activated antibody is mixed with an enzyme that has free thiol groups (e.g., β-D-galactosidase). The maleimide groups react specifically with the enzyme's thiols to form a stable conjugate. nih.gov

This method is simple, reproducible, and proceeds under mild conditions that help retain the biological activity of both the enzyme and the antibody. nih.gov The resulting conjugates have been used to develop sensitive EIAs capable of detecting target molecules at very low concentrations. nih.govnih.gov For instance, an immunoassay using a goat anti-rabbit IgG-β-D-galactosidase conjugate could detect the primary antibody at concentrations as low as 2 ng/tube. nih.gov

| Application | Crosslinker | Biomolecules Conjugated | Key Findings | Reference |

| Enzyme Immunoassay | N-[beta-(4-diazophenyl)ethyl]maleimide (DPEM) | Goat anti-rabbit IgG (antibody) and β-D-galactosidase (enzyme) | Simple, reproducible method; retained biomolecule activity; detected antibody at 2 ng/tube. | nih.gov |

| Peptide Immunoassay | N-[beta-(4-diazophenyl)ethyl]maleimide (DPEM) | Neurotensin (peptide hapten), Bovine Serum Albumin (carrier), and β-D-galactosidase (enzyme) | Developed a sensitive EIA for neurotensin, detecting as low as 30 fmol per tube. | nih.gov |

Nucleic Acid (DNA) Immobilization and Modification Strategies

The immobilization of nucleic acids, particularly DNA, onto solid supports is a cornerstone of many biotechnological applications, including DNA microarrays, biosensors, and gene delivery systems. While various methods exist for DNA immobilization, strategies that ensure a stable, covalent linkage with controlled orientation are highly sought after. This compound emerges as a valuable tool in this context, offering a versatile platform for the covalent attachment of DNA to surfaces.

The diazonium group of this compound can react with various surfaces, including those of carbon-based materials, to form stable covalent bonds. Concurrently, the maleimide moiety provides a reactive handle for the specific attachment of thiol-modified DNA oligonucleotides. This dual functionality allows for a two-step immobilization process where the surface is first functionalized with the diazophenylmaleimide linker, followed by the "clicking" of thiol-terminated DNA strands onto the maleimide groups. This approach offers a significant degree of control over the density and orientation of the immobilized DNA probes.

Furthermore, the modification of DNA with maleimide groups, facilitated by reagents like this compound, opens avenues for various bioconjugation strategies. DNA-maleimide conjugates can readily react with thiol-containing molecules, such as peptides, proteins, or fluorescent labels, to create complex biomolecular constructs. This modularity is particularly advantageous in the development of targeted drug delivery systems and sophisticated diagnostic tools. The thiol-maleimide reaction is known for its high efficiency and specificity under mild, aqueous conditions, making it well-suited for manipulations involving sensitive biological molecules like DNA. digitellinc.commdpi.com

It is important to note that the stability of the maleimide group is pH-dependent, with a higher susceptibility to hydrolysis at alkaline pH. mdpi.com Therefore, conjugation reactions are typically carried out in the pH range of 6.5-7.5 to ensure the integrity of the maleimide ring and achieve optimal reaction yields. The successful synthesis of various DNA-protein and DNA-peptide conjugates underscores the utility of maleimide-based chemistries in nucleic acid modification. nih.gov

Interactive Data Table: Key Features of Maleimide-Based Nucleic Acid Immobilization

| Feature | Description | Relevance to this compound |

| Reaction Type | Michael Addition | The maleimide group reacts with thiol-modified DNA via a Michael addition, forming a stable thioether bond. |

| Specificity | High for Thiols | The reaction is highly selective for sulfhydryl groups, minimizing non-specific binding of other biomolecules. |

| Reaction Conditions | Mild, Aqueous | The conjugation can be performed in aqueous buffers at or near neutral pH, preserving the structure and function of DNA. |

| Control over Orientation | High | The two-step process allows for controlled orientation of the immobilized DNA strands. |

| Versatility | High | Enables the creation of a wide range of DNA bioconjugates with peptides, proteins, and other molecules. |

Rational Design for Enhanced Bioconjugate Stability

The stability of the linkage formed between a maleimide and a thiol is a critical consideration in the design of long-lasting bioconjugates. While the initial Michael addition product, a succinimide (B58015) thioether, is generally stable, it can be susceptible to a retro-Michael reaction, leading to the dissociation of the conjugate. This is particularly relevant in biological environments where endogenous thiols, such as glutathione, are present in high concentrations.

To address this potential instability, several rational design strategies have been developed. One effective approach involves the hydrolysis of the succinimide ring. nih.gov Under slightly basic conditions, the succinimide ring of the maleimide-thiol adduct can be opened to form a stable, ring-opened product. This hydrolyzed form is no longer susceptible to thiol exchange reactions, thereby significantly enhancing the long-term stability of the bioconjugate. nih.govresearchgate.net The rate of this ring-opening hydrolysis can be influenced by the N-substituent on the maleimide. nih.gov Electron-withdrawing substituents can accelerate the hydrolysis, providing a means to tune the stabilization process. nih.gov

Another strategy to enhance stability is through transcyclization. This process involves an intramolecular rearrangement of the thiosuccinimide to a more stable structure, which can prevent the retro-Michael reaction. nih.gov This approach has been shown to be effective in creating highly stable maleimide-thiol adducts for drug conjugation applications. nih.gov

Furthermore, the choice of the maleimide derivative itself can impact the stability of the resulting conjugate. Next-generation maleimides, such as diiodomaleimides, have been developed to offer rapid bioconjugation with reduced hydrolysis, allowing for the formation of stable cross-links even in sterically hindered systems. ucl.ac.uk

Interactive Data Table: Strategies for Enhancing Maleimide-Thiol Conjugate Stability

| Strategy | Mechanism | Outcome |

| Succinimide Ring Hydrolysis | Ring-opening of the succinimide thioether under basic conditions. nih.gov | Forms a stable, acyclic product that is resistant to thiol exchange. nih.gov |

| Transcyclization | Intramolecular rearrangement of the thiosuccinimide. nih.gov | Creates a more thermodynamically stable adduct, preventing the retro-Michael reaction. nih.gov |

| Use of Next-Generation Maleimides | Employing maleimide derivatives with modified reactivity and stability profiles. ucl.ac.uk | Enables rapid conjugation and formation of robust linkages. ucl.ac.uk |

Integration into Hybrid Material Systems

The unique reactivity of this compound makes it an excellent candidate for the integration of biological components with advanced material systems, leading to the creation of novel hybrid materials with tailored properties and functionalities.

Covalent Heterostructure Formation with Two-Dimensional Materials (e.g., MoS2/Graphene)

Two-dimensional (2D) materials, such as molybdenum disulfide (MoS2) and graphene, have garnered significant attention due to their exceptional electronic, optical, and mechanical properties. The covalent functionalization of these materials is a key strategy to modulate their properties and to interface them with other components, including biological molecules. This compound serves as a versatile molecular linker for the construction of covalent heterostructures of 2D materials.

The diazonium group of this compound can react with the basal plane of graphene and defects in the MoS2 lattice through a diazotization reaction, forming a stable covalent bond. researchgate.netresearchgate.net This functionalization introduces maleimide groups onto the surface of the 2D material. These maleimide-functionalized 2D materials can then be used to covalently link to other materials or molecules.

For instance, maleimide-functionalized graphene can be reacted with thiol-functionalized MoS2 nanosheets to create a covalently bonded MoS2-graphene heterostructure. researchgate.net This covalent linkage, mediated by the maleimide-thiol reaction, offers a more robust and stable connection compared to non-covalent van der Waals interactions. researchgate.netresearchgate.net The organic linker between the 2D layers can also be used to tune the interlayer distance, which in turn can significantly impact the optical and electrochemical properties of the heterostructure. researchgate.netresearchgate.net

This approach allows for the rational design and fabrication of hybrid materials with combined or enhanced properties. For example, the covalent integration of MoS2 and graphene can lead to materials with improved performance in applications such as electronics, catalysis, and energy storage. researchgate.net The ability to covalently link different 2D materials opens up new possibilities for creating complex, multi-functional material systems with precisely controlled architectures. semanticscholar.orgchemrxiv.org

Interactive Data Table: Covalent Heterostructure Formation using this compound

| 2D Material | Functionalization Step | Subsequent Reaction | Resulting Heterostructure |

| Graphene | Reaction of the diazonium group with the graphene surface. | Michael addition of thiol-modified MoS2 to the maleimide group. | Covalently linked MoS2-Graphene heterostructure. researchgate.net |

| MoS2 | Reaction of the diazonium group with defect sites on the MoS2 surface. | Michael addition of thiol-modified graphene to the maleimide group. | Covalently linked Graphene-MoS2 heterostructure. |

Applications of N 4 Diazophenyl Maleimide in Materials Science and Bioelectronics

Development of Electrochemical Sensors and Biosensors

N-(4-Diazophenyl)maleimide has emerged as a significant compound in the development of electrochemical sensors and biosensors due to its versatile chemical properties. The diazonium group allows for robust covalent modification of electrode surfaces, while the maleimide (B117702) group provides a reactive site for the subsequent immobilization of biomolecules.

Fabrication of Modified Electrodes for Analyte Detection

The modification of electrode surfaces with this compound is a key step in the fabrication of sensitive and selective electrochemical sensors. The electrodeposition of this compound tetrafluoroborate (B81430) onto gold and carbon electrodes creates a stable maleimide-functionalized surface. This surface can then act as a platform for the covalent attachment of various molecules for the detection of specific analytes.

One notable application is the detection of redox-active molecules. For instance, ferrocene (B1249389), a common redox mediator, can be effectively coupled to these maleimide-functionalized surfaces. This allows for the development of sensors that can detect analytes through changes in the electrochemical signal of the immobilized ferrocene. Similarly, the redox-active protein cytochrome c has been successfully immobilized on these modified electrodes, enabling the fabrication of biosensors for studying its electrochemical behavior and for the potential detection of molecules that interact with it.

The versatility of this approach extends to the detection of nucleic acids. Diazonium-modified DNA can be directly electrodeposited onto the electrode surface, facilitating the development of DNA biosensors. This method provides effective electron transfer between the immobilized DNA and the electrode, which is crucial for sensitive detection.

| Analyte Detected | Electrode Material | Immobilization Strategy |

| Ferrocene | Gold, Carbon | Covalent coupling to maleimide-functionalized surface |

| Cytochrome c | Gold, Carbon | Covalent coupling to maleimide-functionalized surface |

| DNA | Gold, Carbon | Direct electrodeposition of diazonium-modified DNA |

Contribution to Bioelectronic Devices, Biofuel Cells, and Microarrays

The unique properties of this compound make it a valuable component in the advancement of various bioelectronic devices. The ability to create stable and functional interfaces between biological molecules and electrode surfaces is fundamental to the performance of these devices.

In the realm of enzymatic biofuel cells, the efficient transfer of electrons between the enzyme's active site and the electrode is paramount for power generation. While direct research on this compound in biofuel cells is emerging, the principle of using diazonium salt chemistry to immobilize enzymes and facilitate direct electron transfer (DET) is well-established. This approach helps to overcome the challenges of inefficient electron transfer that can limit the power output of biofuel cells.

Furthermore, this compound holds significant promise for the fabrication of DNA and protein microarrays. Microarrays are powerful tools for high-throughput analysis of biological samples. The covalent immobilization of DNA probes or proteins onto a solid support is a critical step in microarray fabrication. The use of N-phenylmaleimide diazonium chemistry provides a robust method for creating surfaces that can specifically and stably bind these biomolecules, leading to more reliable and sensitive microarray performance.

Electrochemical Quartz Crystal Microbalance (EQCM) Studies in Sensing Platforms

Electrochemical Quartz Crystal Microbalance (EQCM) is a highly sensitive technique that can measure minute mass changes on an electrode surface in real-time. This makes it an invaluable tool for studying the fabrication and operation of sensing platforms based on this compound.

EQCM can be employed to monitor the electrodeposition of the this compound film onto the electrode surface. By tracking the change in frequency of the quartz crystal, researchers can precisely control the thickness of the deposited film, from sub-monolayers to multilayers. This level of control is crucial for optimizing the performance of the resulting sensor.

Following the initial surface modification, EQCM can also be used to study the subsequent immobilization of biomolecules onto the maleimide-functionalized surface. The increase in mass as proteins, DNA, or other molecules bind to the surface can be quantified, providing valuable information about the efficiency of the immobilization process and the density of the immobilized layer. This information is critical for understanding the sensor's response and for ensuring its reproducibility.

Advanced Polymeric and Composite Materials

The maleimide group in this compound makes it a valuable monomer for the synthesis of advanced polymeric and composite materials with tailored properties.

Synthesis of Functional Homopolymers and Copolymers

This compound can undergo free-radical polymerization to form functional homopolymers. The resulting poly(this compound) would possess a backbone with reactive diazonium groups, which could be further modified for various applications.

Role in the Creation of High-Performance Thermally Stable Polymers

Maleimide-containing polymers are well-known for their excellent thermal stability. The rigid structure of the maleimide ring contributes to a high glass transition temperature (Tg) and decomposition temperature. When this compound is incorporated into polymer backbones, it can significantly enhance their thermal properties.

Copolymers of N-substituted maleimides often exhibit improved thermal stability compared to the individual homopolymers. For instance, studies on copolymers of N-4-azodiphenylmaleimide have shown that the initial and final decomposition temperatures increase with a higher content of the maleimide monomer in the copolymer. researchgate.net This makes these materials suitable for applications where high-temperature resistance is required.

The thermal properties of these polymers can be characterized using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

| Polymer System | Initial Decomposition Temp. (°C) | Final Decomposition Temp. (°C) | Reference |

| Copolymers of N-4-azodiphenylmaleimide with MMA and Styrene (B11656) | Increased with ADPMI content | Increased with ADPMI content | researchgate.net |

| Copolymers of N-[4-(N'-phenoxycarbonylamino)phenyl]maleimide with Acrylic Acid (after curing) | Stable up to 300°C | - | kpi.ua |

These high-performance polymers find applications in various fields, including microelectronics, aerospace, and as matrices for advanced composites, where their ability to withstand high temperatures is critical.

Polymerization Reaction Mechanisms and Their Influence on Material Properties

The polymerization of N-substituted maleimides, including aryl derivatives like this compound, predominantly proceeds via a free-radical polymerization mechanism. This process can be initiated by thermal initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or through photoinitiation. The electron-deficient double bond within the maleimide ring is susceptible to attack by free radicals, leading to chain propagation. This mechanism allows for both the homopolymerization of the maleimide monomer and its copolymerization with various vinyl monomers, such as styrene or methyl methacrylate (B99206) (MMA). rsc.org

Copolymerization is a key strategy to tailor the properties of the final material. Incorporating more flexible monomer units into the polymer backbone can enhance the processability and solubility of the resulting polymaleimide, which can otherwise be intractable. The specific mechanism and reaction conditions have a direct and significant influence on the material's properties:

Molecular Weight and Distribution : The choice of initiator and the use of chain transfer agents can control the molecular weight and polydispersity of the polymer chains. nih.gov Regulating molecular weight is crucial as it impacts mechanical strength, viscosity, and thermal properties. nih.gov

Thermal Stability : Polymers derived from N-substituted maleimides are known for their high thermal stability, a result of the rigid, polar five-membered imide ring in the polymer backbone. Thermogravimetric analysis (TGA) of copolymers containing N-phenylmaleimide units shows that their incorporation can significantly increase the degradation temperature compared to polymers of the vinyl monomers alone. rsc.org

Solubility : Homopolymers of aromatic maleimides often suffer from poor solubility. Copolymerization can improve solubility in common organic solvents, which is critical for processing and characterization.

Chain Structure : In copolymerization, the reactivity ratios of the comonomers determine the distribution of monomer units along the polymer chain (e.g., alternating, random, or block). This distribution, in turn, affects the macroscopic properties of the material. For instance, the random insertion of N-phenylmaleimide units into a PMMA chain has been shown to greatly improve the stiffness and glass transition temperature (Tg) of the copolymer. rsc.org

Table 1: Influence of Polymerization Parameters on Material Properties of N-Aryl-Maleimide Copolymers

| Property | Influencing Factor(s) | Outcome |

|---|---|---|

| Thermal Stability (Tg, Td) | Incorporation of rigid maleimide ring | Increases glass transition and decomposition temperatures. rsc.org |

| Molecular Weight (Mw) | Initiator concentration, Chain transfer agents | Allows for controlled Mw to tailor viscosity and mechanical properties. nih.gov |

| Solubility | Copolymerization with flexible monomers | Improves solubility in organic solvents, enhancing processability. |

| Mechanical Properties | Monomer ratio, Molecular weight | Can be tailored from brittle to tough depending on copolymer composition. vt.edu |

Photoreactive Systems and Photoactive Materials

This compound is a prime candidate for the development of photoreactive systems due to the presence of two distinct photoactive moieties: the diazonium group and the maleimide double bond. The diazonium group is highly reactive under UV irradiation, releasing nitrogen gas to generate a highly reactive aryl radical. This radical can form a covalent bond with a wide variety of surfaces. nih.govmdpi.com Concurrently, the maleimide group can undergo photochemical reactions, such as [2+2] photocycloadditions, offering another pathway for light-induced transformations. ucl.ac.uk This dual reactivity enables sophisticated applications in materials science and bioelectronics where spatial and temporal control is paramount.

The ability to create spatially defined chemical patterns on surfaces is fundamental for applications ranging from microelectronics to biosensors. The diazonium salt function of this compound provides a powerful tool for such surface patterning.

The primary mechanism involves the light-induced decomposition of the diazonium group. When a surface is irradiated through a photomask, aryl radicals are generated only in the exposed areas. acs.org These radicals then covalently bond to the substrate, forming a stable, patterned aryl layer. nih.govmdpi.com This technique is versatile and can be applied to various substrates, including plastics, glass, and metals like gold. nih.govmdpi.com

Once the this compound is grafted onto the surface, the maleimide group remains available for further reactions. This allows for a two-step functionalization process: first, the photochemical patterning of the surface with the diazo compound, and second, the subsequent chemical reaction of the immobilized maleimide groups. For example, the maleimide can react with thiol-containing molecules via a Michael addition reaction, enabling the site-specific immobilization of proteins, peptides, or other biomolecules. axispharm.comresearchgate.net

Furthermore, the maleimide group itself can participate in photochemical surface modification. The [2+2] photocycloaddition reaction of maleimides can be used for photochemical surface patterning and immobilization. ucl.ac.uk This provides an alternative or complementary method to the diazonium chemistry for creating functional surfaces.

Table 2: Photochemical Surface Modification Strategies

| Moiety | Photochemical Reaction | Application | Outcome |

|---|---|---|---|

| Diazonium Group | Radical Formation (N2 release) | Surface Grafting & Patterning | Covalent attachment of aryl layer to substrate in irradiated areas. nih.govmdpi.com |

| Maleimide Group | [2+2] Photocycloaddition | Surface Patterning & Immobilization | Formation of cyclobutane (B1203170) rings for cross-linking or surface attachment. ucl.ac.uk |

Bioconjugation, the covalent linking of molecules to biomolecules, is essential for developing therapeutics, diagnostics, and research tools. ucl.ac.uk The use of light to control this process offers precise spatiotemporal control, as the reaction only occurs upon irradiation at a specific wavelength. ucl.ac.uk

This compound is well-suited for creating photoactive bioconjugates. The maleimide portion is highly selective for reaction with thiol groups, such as those found in the cysteine residues of proteins. axispharm.com This reaction, a Michael addition, is efficient under mild, physiological conditions (pH 6.5-7.5). vectorlabs.com

The "photoactive" aspect can be leveraged in several ways. One advanced strategy involves the photochemical transformation of the maleimide conjugate after it has been attached to a biomolecule. For instance, maleimides that have reacted with thiols (thiomaleimides) can undergo a [2+2] photocycloaddition reaction. ucl.ac.uk This light-induced reaction has been used to photochemically rebridge disulfide bonds in antibody fragments, creating highly stable conjugates. ucl.ac.uk This approach allows for the creation of antibody-drug conjugates (ADCs) where the linkage is stabilized by light after the initial conjugation step. ucl.ac.uk The ability to control the stereoselectivity of this photoreaction can also be used to induce photochemical conformational changes, potentially altering the properties or activity of the bioconjugate on demand. ucl.ac.uk

The combination of selective cysteine conjugation via the maleimide group and subsequent photochemical manipulation provides a sophisticated platform for designing advanced bioconjugates for targeted therapy and diagnostics. ucl.ac.uk

Characterization Techniques for N 4 Diazophenyl Maleimide and Its Derivatives

Spectroscopic Characterization

Spectroscopic methods are instrumental in elucidating the molecular structure and electronic properties of N-(4-Diazophenyl)maleimide.

Infrared Spectroscopy (FTIR) for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the key functional groups present in this compound. The FTIR spectrum of this compound is characterized by several distinct absorption bands that confirm its molecular structure.

The most prominent and defining feature is the sharp and strong absorption band corresponding to the diazonium group (–N≡N⁺). This stretching vibration typically appears in the region of 2250-2300 cm⁻¹. The maleimide (B117702) group exhibits two characteristic carbonyl (C=O) stretching bands. The symmetric and asymmetric stretching vibrations of the imide carbonyls are observed in the ranges of 1770-1790 cm⁻¹ and 1700-1720 cm⁻¹, respectively.

Furthermore, the presence of the aromatic ring is confirmed by C=C stretching vibrations within the 1600-1450 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The C-N stretching vibration of the imide ring also contributes to the spectrum, typically appearing in the 1300-1100 cm⁻¹ range. In situ FTIR can also be employed to monitor the formation of diazonium salts from their aniline (B41778) precursors in real-time, providing valuable kinetic data. rsc.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Diazonium (–N≡N⁺) | Stretching | 2250 - 2300 |

| Maleimide (C=O) | Asymmetric Stretching | 1770 - 1790 |

| Symmetric Stretching | 1700 - 1720 | |

| Aromatic Ring | C=C Stretching | 1600 - 1450 |

| C-H Stretching | > 3000 | |

| Imide (C-N) | Stretching | 1300 - 1100 |

Raman Spectroscopy for Molecular Structure and Surface Analysis

Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing the molecular structure and for surface analysis of this compound, especially when grafted onto surfaces. A key feature in the Raman spectrum of aryl diazonium salts is the intense band corresponding to the N≡N stretching vibration, which is typically observed in the 2285-2305 cm⁻¹ range. rsc.orgresearchgate.net This peak is a clear indicator of the presence of the diazonium functionality.

The benzene (B151609) ring gives rise to several characteristic bands, including a strong stretching mode between 1585-1611 cm⁻¹. researchgate.net Other vibrations associated with the phenyl ring, such as C-H in-plane bending and C-N stretching modes, are also detectable. researchgate.net

For the maleimide portion of the molecule, Raman spectroscopy can identify the C=O stretching vibrations and the C=C stretching of the unsaturated ring. Surface-Enhanced Raman Spectroscopy (SERS) is a particularly powerful technique for studying thin films or monolayers of this compound on metallic surfaces. SERS can significantly enhance the Raman signal, allowing for the detection of molecules at very low concentrations and providing information about the orientation of the molecule on the surface. youtube.comresearchgate.net For instance, the disappearance of the N≡N stretching peak upon grafting to a surface can confirm the covalent attachment and loss of the diazonium group. wikipedia.org

| Functional Group / Moiety | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Diazonium (–N≡N⁺) | Stretching | 2285 - 2305 rsc.orgresearchgate.net |

| Benzene Ring | Stretching | 1585 - 1611 researchgate.net |

| Maleimide Ring | C=O Stretching | ~1700 |

| Maleimide Ring | C=C Stretching | ~1575 researchgate.net |

| Surface-Grafted Aryl Group | Metal-Carbon Stretch (e.g., Au-C) | ~410 - 416 wikipedia.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and maleimide protons. The protons on the phenyl ring typically appear as two doublets in the aromatic region (approximately 7.0-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The strong electron-withdrawing nature of the diazonium group will shift the signals of the adjacent aromatic protons downfield. The two protons of the maleimide's carbon-carbon double bond are chemically equivalent and are expected to produce a singlet in the range of 6.8-7.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further structural confirmation. The carbonyl carbons of the maleimide ring are expected to resonate at a significant downfield shift, typically in the range of 165-175 ppm. The carbons of the maleimide double bond would appear around 134-136 ppm. For the aromatic ring, four distinct signals are expected. The carbon atom directly attached to the diazonium group will be significantly deshielded, while the other aromatic carbons will have chemical shifts influenced by their position relative to the two substituents.

| Nucleus | Position | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic Protons | 7.0 - 8.5 (two doublets) |

| Maleimide Protons (C=C-H) | 6.8 - 7.0 (singlet) nih.gov | |

| ¹³C | Maleimide Carbonyl (C=O) | 165 - 175 |

| Maleimide Olefinic (C=C) | 134 - 136 | |

| Aromatic Carbons | 120 - 150 (four signals) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Photophysical Properties and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the this compound molecule and to monitor the progress of reactions involving this compound. Aryl diazonium salts are known to exhibit strong absorption bands in the UV region. rsc.org

The UV-Vis spectrum of this compound is expected to show intense absorption bands corresponding to π-π* transitions within the aromatic ring and the maleimide system. Typically, aryl diazonium salts display a strong absorption peak around 250-300 nm. rsc.org The presence of the maleimide group and the extended conjugation in the molecule may lead to additional absorption bands or shifts in the primary absorption maximum. For some related azo derivatives of N-phenylmaleimide, absorption maxima (λmax) have been observed in the 320–370 nm range, which are attributed to the N=N group. nih.gov

This technique is particularly useful for reaction monitoring. For instance, the formation of the diazonium salt from the corresponding aniline can be followed by observing the appearance and increase in absorbance of the characteristic diazonium peak. Similarly, subsequent reactions, such as azo coupling, can be monitored by the disappearance of the diazonium absorption and the appearance of a new, often red-shifted, absorption band corresponding to the azo product. researchgate.net Some diazonium salts also exhibit a weak absorption that extends into the visible region, which is relevant for photochemical grafting reactions. rsc.org

| Chromophore | Electronic Transition | Expected λmax (nm) |

|---|---|---|

| Aryl Diazonium | π-π | ~250 - 300 rsc.org |

| Maleimide | π-π | ~210 - 240 |

| Azo Group (in derivatives) | n-π* / π-π* | 320 - 370 nih.gov |

Electrochemical Characterization

Electrochemical techniques are vital for understanding the redox behavior of this compound and for its application in surface modification.

Cyclic Voltammetry for Electrochemical Behavior and Deposition

Cyclic voltammetry (CV) is the primary technique used to study the electrochemical properties of this compound. It provides information on the reduction potential of the diazonium group and is instrumental in the electrochemical grafting of aryl layers onto conductive surfaces.

The CV of an aryl diazonium salt typically shows an irreversible reduction peak. This peak corresponds to the one-electron reduction of the diazonium cation to form a highly reactive aryl radical and dinitrogen (N₂). This aryl radical can then covalently bond to the electrode surface, a process known as electrografting. The potential at which this reduction occurs depends on the specific substituents on the aromatic ring. For this compound, the electron-withdrawing maleimide group is expected to make the reduction of the diazonium group occur at a less negative potential compared to unsubstituted benzenediazonium.

By repeatedly cycling the potential, a multilayer film of the organic material can be deposited onto the electrode surface. The growth of this film can often be observed in the CV by a decrease in the peak current of the diazonium reduction on successive scans, indicating the passivation of the electrode surface as it becomes coated with the organic layer. The maleimide group itself can also be electrochemically active, potentially showing a reduction peak at more negative potentials, which could be used to further characterize the grafted film.

| Process | Electrochemical Event | Expected Potential Range (vs. reference electrode) |

|---|---|---|

| Diazonium Reduction | Irreversible one-electron reduction (Ar-N₂⁺ + e⁻ → Ar• + N₂) | 0 to -0.5 V |

| Maleimide Reduction | Reversible or quasi-reversible reduction of C=C bond | -1.0 to -2.0 V |

Electrochemical Quartz Crystal Microbalance (EQCM) for Mass Deposition Monitoring

The Electrochemical Quartz Crystal Microbalance (EQCM) is a highly sensitive technique used to measure minute mass changes on an electrode surface in real-time during electrochemical processes. This method combines the principles of electrochemistry with the piezoelectric properties of a quartz crystal oscillator. The fundamental frequency of the crystal changes proportionally to the mass deposited on its surface, allowing for in-situ monitoring of film growth.

In the context of this compound and its derivatives, EQCM is particularly valuable for studying the electrografting process of diazonium salts onto conductive surfaces. The technique allows for the precise monitoring of the formation of organic layers, from sub-monolayers to multilayers. As the diazonium salt is electrochemically reduced, the resulting aryl radicals bind to the electrode surface, causing an increase in mass and a corresponding decrease in the crystal's resonant frequency.

Research on the electrografting of various diazonium salts has demonstrated that EQCM can effectively measure the rates of deposition. researchgate.net For instance, the initial grafting rate can be determined from the change in frequency over time. Studies have shown that the grafting process often involves an initial fast deposition of a monolayer, followed by a slower, more progressive growth of multilayers. researchgate.net This detailed kinetic information is crucial for controlling the thickness and uniformity of the resulting functionalized surface.

Table 1: Representative EQCM Data for Diazonium Salt Electrografting

| Parameter | Value | Reference |

| Initial Grafting Rate | ~0.7 nmol s⁻¹ cm⁻² | researchgate.net |

| Monolayer Formation | Characterized by a rapid initial frequency change | researchgate.net |

| Multilayer Growth | Observed as a slower, progressive frequency shift | researchgate.netacs.org |

Surface and Microscopic Analysis

Ellipsometry for Film Thickness and Optical Properties

Ellipsometry is a non-destructive optical technique used to determine the thickness and optical constants (refractive index and extinction coefficient) of thin films. It measures the change in polarization of light upon reflection from a sample surface. This technique is highly sensitive to film thicknesses ranging from a few angstroms to several micrometers.

For this compound and its derivatives, ellipsometry is employed to characterize the thickness of films formed on various substrates. researchgate.net By modeling the experimental data, precise measurements of the film thickness can be obtained, which is critical for applications where film dimensions are paramount. The technique can be used to monitor the growth of polymer films and to ensure the desired thickness has been achieved.

The optical properties of the film, such as the refractive index, can also be determined. These properties are dependent on the chemical composition and structure of the film. For instance, the refractive index of a poly(this compound) film would be a key parameter in the design of optical devices. Spectroscopic ellipsometry, which measures the ellipsometric parameters as a function of wavelength, provides more comprehensive information about the material's optical dispersion. mdpi.comresearchgate.net

Table 2: Typical Parameters Determined by Ellipsometry for Thin Films

| Parameter | Description | Application for this compound |

| Film Thickness | The vertical dimension of the deposited layer. | To control and verify the thickness of grafted layers. researchgate.net |

| Refractive Index (n) | A measure of how light propagates through the material. | To characterize the optical properties of the polymer film. researchgate.netjawoollam.com |

| Extinction Coefficient (k) | A measure of light absorption in the material. | To assess the transparency or absorptivity of the film at different wavelengths. mdpi.comjawoollam.com |

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a surface at the nanoscale. universite-paris-saclay.fr It works by scanning a sharp tip over the surface and measuring the forces between the tip and the sample. AFM is a powerful tool for characterizing the surface morphology, roughness, and texture of thin films. ebatco.com

The quantitative data obtained from AFM, such as the root-mean-square (RMS) roughness, provides a statistical measure of the surface's texture. nih.gov This information is critical for understanding how the surface modification affects the material's properties and for ensuring the quality and consistency of the functionalized surface.

Table 3: Surface Roughness Parameters from AFM Analysis

| Parameter | Description | Relevance to this compound Films |

| Ra (Average Roughness) | The arithmetic average of the absolute values of the surface height deviations measured from the mean plane. | Provides a general measure of surface texture. |